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Compound Name: 2-Bromo-6-isopropylpyrazine

Cat. No.: B15361770 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the molecular structure, properties,

and potential applications of 2-Bromo-6-isopropylpyrazine (CAS No. 1086382-94-6). While

specific experimental data for this compound is limited in publicly accessible literature, this

document compiles available information and presents data from closely related analogs to

offer a predictive profile. This guide is intended to serve as a foundational resource for

researchers in medicinal chemistry, drug discovery, and materials science, highlighting the

potential of this substituted pyrazine core in the development of novel therapeutics.

Molecular Structure and Properties
2-Bromo-6-isopropylpyrazine is a heterocyclic aromatic compound featuring a pyrazine ring

substituted with a bromine atom and an isopropyl group. The pyrazine core is a key

pharmacophore found in numerous FDA-approved drugs.[1][2] The presence of a bromine

atom provides a handle for further synthetic modifications, such as cross-coupling reactions,

making it a versatile building block in medicinal chemistry.

Chemical and Physical Data
Quantitative data for 2-Bromo-6-isopropylpyrazine is not widely available. The following table

summarizes its basic identifiers and includes predicted data for the closely related analog, 2-
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Bromo-6-(n-propyl)pyrazine, to provide an estimation of its physical properties.

Property Value Source

IUPAC Name
2-Bromo-6-(propan-2-

yl)pyrazine
-

CAS Number 1086382-94-6 Kuujia.com[3]

Molecular Formula C₇H₉BrN₂ Kuujia.com[3]

Molecular Weight 201.07 g/mol Calculated

Predicted Boiling Point 234.4 ± 35.0 °C
ChemicalBook (for 2-Bromo-6-

(n-propyl)pyrazine)[4]

Predicted Density 1.422 ± 0.06 g/cm³
ChemicalBook (for 2-Bromo-6-

(n-propyl)pyrazine)[4]

Predicted pKa -0.92 ± 0.10
ChemicalBook (for 2-Bromo-6-

(n-propyl)pyrazine)[4]

Spectroscopic Data (Predicted)
Detailed experimental spectra for 2-Bromo-6-isopropylpyrazine are not readily available.

However, based on the analysis of similar structures, the following characteristic spectroscopic

features can be predicted:

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the

isopropyl group (a doublet and a septet) and two singlets for the aromatic protons on the

pyrazine ring. The chemical shifts would be influenced by the electronegativity of the bromine

and nitrogen atoms.

¹³C NMR: The carbon NMR spectrum would display distinct signals for the two methyl

carbons of the isopropyl group, the methine carbon of the isopropyl group, and the four

carbons of the pyrazine ring. The carbon attached to the bromine atom would exhibit a

characteristic chemical shift.

Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for the

molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an
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approximate 1:1 ratio). Fragmentation would likely involve the loss of the isopropyl group and

subsequent ring fragmentation.

Synthesis and Reactivity
While a specific, detailed experimental protocol for the synthesis of 2-Bromo-6-
isopropylpyrazine is not published, a plausible synthetic route can be devised based on

established methods for the preparation of substituted pyrazines.

Proposed Experimental Protocol: Synthesis of 2-Bromo-
6-isopropylpyrazine
This proposed synthesis involves the condensation of an amino acid precursor followed by

halogenation.

Step 1: Synthesis of 3,6-diisopropyl-2,5-piperazinedione

To a solution of L-valine methyl ester hydrochloride (2 equivalents) in a suitable solvent such

as ethylene glycol, add a base (e.g., sodium methoxide, 2 equivalents) at room temperature.

Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction by thin-layer

chromatography (TLC).

Upon completion, cool the reaction mixture to room temperature and add water to precipitate

the product.

Filter the solid, wash with cold water, and dry under vacuum to yield 3,6-diisopropyl-2,5-

piperazinedione.

Step 2: Synthesis of 2-Bromo-6-isopropylpyrazine

To a flask containing phosphorus oxybromide (POBr₃, 3-5 equivalents), add the 3,6-

diisopropyl-2,5-piperazinedione (1 equivalent) portion-wise at 0 °C.

After the addition is complete, slowly warm the reaction mixture to reflux and maintain for 12-

18 hours.

Cool the mixture to room temperature and carefully quench by pouring it onto crushed ice.
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Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate.

Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl

acetate).

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under

reduced pressure.

Purify the crude product by column chromatography on silica gel to afford 2-Bromo-6-
isopropylpyrazine.

Reactivity
The bromine atom on the pyrazine ring is expected to be susceptible to nucleophilic aromatic

substitution and to participate in various palladium-catalyzed cross-coupling reactions (e.g.,

Suzuki, Stille, Buchwald-Hartwig). This reactivity makes 2-Bromo-6-isopropylpyrazine a

valuable intermediate for the synthesis of more complex molecules with potential biological

activity.

Relevance in Drug Discovery and Development
Pyrazine derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of

biological activities including antibacterial, anticancer, and anti-inflammatory properties.[1]

Several FDA-approved drugs, such as the diuretic Amiloride and the anticancer agent

Bortezomib, contain a pyrazine core.

Potential Signaling Pathways and Targets
Given the prevalence of the pyrazine scaffold in kinase inhibitors, it is plausible that 2-Bromo-
6-isopropylpyrazine derivatives could be developed to target various protein kinases. Kinases

are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in

numerous diseases, particularly cancer.

The following diagram illustrates a generalized workflow for screening a library of compounds,

such as derivatives of 2-Bromo-6-isopropylpyrazine, for kinase inhibitory activity.
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Figure 1. Workflow for Kinase Inhibitor Drug Discovery.
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Logical Relationship in Target-Based Drug Discovery
The development of targeted therapies often follows a logical progression from target

identification to clinical application. Substituted pyrazines can be designed to interact with

specific molecular targets.

Disease Pathology
(e.g., Cancer)

Target Identification
(e.g., Overexpressed Kinase)

identifies Rational Drug Design
(Pyrazine Scaffold)

informs Lead Compound
(e.g., 2-Bromo-6-isopropylpyrazine

Derivative)

yields Preclinical & Clinical Trialsadvances to

Click to download full resolution via product page

Figure 2. Logic Flow in Targeted Drug Development.

Conclusion
2-Bromo-6-isopropylpyrazine represents a promising, yet underexplored, scaffold for the

development of novel chemical entities. Its predicted properties and the known biological

significance of the pyrazine core suggest its potential as a valuable building block in drug

discovery and materials science. Further experimental investigation into its synthesis, reactivity,

and biological activity is warranted to fully elucidate its potential. This guide serves as a starting

point for researchers interested in exploring the chemistry and applications of this and related

compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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